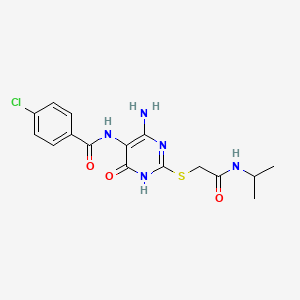![molecular formula C22H23N3O3 B2602399 1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione CAS No. 852368-60-6](/img/structure/B2602399.png)
1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione is a useful research compound. Its molecular formula is C22H23N3O3 and its molecular weight is 377.444. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
HIV-1 Inhibition : One derivative, 4-Fluoro- and 4-methoxy-1-(4-benzoylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione, has shown potent inhibitory effects on HIV-1 attachment by interfering with the interaction between viral gp120 and the host cell receptor CD4 (Tao Wang et al., 2009).
Alpha 1 Adrenoceptor Ligands : Certain derivatives with a (phenylpiperazinyl)alkyl side chain were found to be potent alpha 1 adrenoceptor ligands. Specifically, 3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]pyrimido[5,4-b]indole-2,4-dione demonstrated high affinity for alpha 1 adrenoceptors (F. Russo et al., 1991).
Fluorescent Ligands for Serotonin Receptors : A series of 1-(2-methoxyphenyl)piperazine derivatives containing an environment-sensitive fluorescent moiety were synthesized, displaying high to moderate 5-HT(1A) receptor affinity and good fluorescence properties. These derivatives could be useful in visualizing 5-HT(1A) receptors (E. Lacivita et al., 2009).
Anticonvulsant Properties : N-[(4-arylpiperazin-1-yl)-methyl] derivatives of certain compounds demonstrated potent anticonvulsant activity in various tests, highlighting the potential application of these derivatives in the treatment of convulsive disorders (J. Obniska and A. Zagórska, 2003).
Antioxidant Activity : A compound designed as a potential dopamine D2 receptor agonist with antioxidant activity was synthesized from a derivative, exhibiting potent antioxidant properties. This could have implications for treatments of neurodegenerative diseases like Parkinson’s disease (A. Kaczor et al., 2021).
Anticancer Activity : Various derivatives were evaluated for anticancer activity, with some showing good efficacy against breast, lung, colon, ovary, and liver cancer cell lines, indicating potential applications in cancer therapy (Sandeep Kumar et al., 2013).
Antimicrobial Activities : Certain derivatives synthesized from norfloxacin demonstrated excellent antimicrobial activities, suggesting potential uses in combating bacterial infections (Meltem Menteşe et al., 2013).
Mécanisme D'action
Target of Action
The primary target of the compound 1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione is the alpha1-adrenergic receptor . This receptor is a class of G-protein-coupled receptors (GPCRs) and is a significant target for various neurological conditions treatment .
Mode of Action
The compound this compound interacts with its target, the alpha1-adrenergic receptor, by binding to it . This interaction results in changes in the receptor’s activity, which can lead to various downstream effects .
Biochemical Pathways
The compound this compound affects the biochemical pathways associated with the alpha1-adrenergic receptor . These pathways are involved in numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Pharmacokinetics
The pharmacokinetics of the compound this compound involves its absorption, distribution, metabolism, and excretion (ADME) properties . These properties impact the compound’s bioavailability, which is crucial for its effectiveness .
Result of Action
The action of the compound this compound results in molecular and cellular effects. These effects are primarily due to the compound’s interaction with the alpha1-adrenergic receptor .
Analyse Biochimique
Biochemical Properties
1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione interacts with various enzymes, proteins, and other biomolecules. It has been shown to act as a ligand for alpha1-adrenergic receptors, which are G-protein-coupled receptors involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . The compound exhibits affinity for these receptors, with binding affinities in the nanomolar range . This interaction suggests potential therapeutic applications in treating conditions such as hypertension and benign prostate hyperplasia.
Cellular Effects
The effects of this compound on various cell types and cellular processes are significant. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate the activity of alpha1-adrenergic receptors, leading to changes in intracellular calcium levels and activation of downstream signaling pathways . These effects can impact cellular functions such as muscle contraction, cell proliferation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with alpha1-adrenergic receptors. The compound acts as an antagonist, inhibiting the binding of endogenous neurotransmitters such as noradrenaline and epinephrine . This inhibition leads to a decrease in receptor activation and subsequent downstream signaling. Additionally, the compound may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating potential therapeutic benefits as well as possible adverse effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as reducing blood pressure and alleviating symptoms of benign prostate hyperplasia . At higher doses, toxic or adverse effects may be observed, including changes in heart rate, blood pressure, and potential organ toxicity . These findings highlight the importance of determining the optimal dosage for therapeutic use.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound is metabolized by hepatic enzymes, leading to the formation of metabolites that may have different biological activities . The interaction with enzymes such as cytochrome P450 can influence the compound’s metabolic flux and metabolite levels, affecting its overall pharmacokinetic profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution . These interactions can influence the compound’s localization and accumulation in specific tissues, affecting its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can impact its interactions with biomolecules and its overall biological effects.
Propriétés
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-15-20(16-7-3-4-8-17(16)23-15)21(26)22(27)25-13-11-24(12-14-25)18-9-5-6-10-19(18)28-2/h3-10,23H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBPPEVIZALOPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)N3CCN(CC3)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
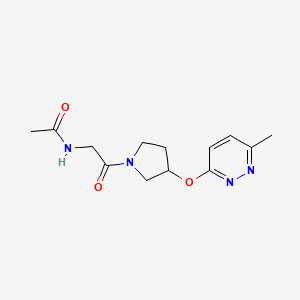


![5-Oxo-5-[4-(trifluoromethoxy)anilino]pentanoic acid](/img/structure/B2602327.png)

![N-(butan-2-yl)-4-(3-methylbutyl)-2-{[(3-methylphenyl)carbamoyl]methyl}-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2602329.png)

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenylacetamide](/img/structure/B2602332.png)
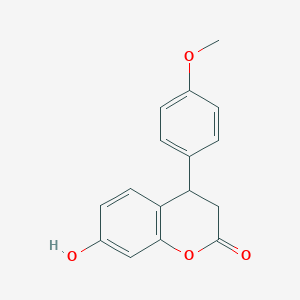
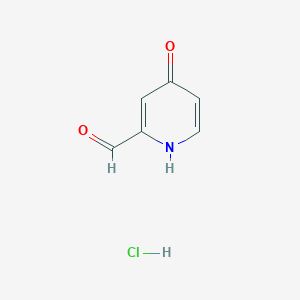
![6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B2602335.png)
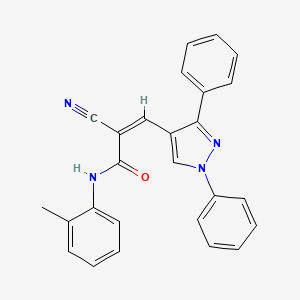
![4-methoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2602338.png)
